3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (CAS 54016-70-5) is a highly soluble, crystalline thiazolium salt widely procured as an N-heterocyclic carbene (NHC) precursor and organocatalyst. Structurally related to the thiamine (Vitamin B1) thiazole moiety, this N-ethyl derivative is primarily utilized to catalyze umpolung (polarity reversal) transformations, including the classical Stetter reaction and benzoin condensation. Its high solubility in polar solvents and water, combined with a predictable melting point of 82–87 °C, makes it highly processable for both laboratory-scale organic synthesis and industrial pharmaceutical intermediate manufacturing.
Buyers often default to the widely known 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride for umpolung catalysis; however, generic substitution between N-benzyl and N-ethyl thiazolium salts frequently leads to suboptimal yields or reaction failure. The N-substituent dictates the steric environment and nucleophilicity of the active Breslow intermediate. While the N-benzyl catalyst is optimal for specific substrates like furoin, it is sterically and electronically mismatched for general aromatic aldehydes. The N-ethyl variant provides reduced steric hindrance and distinct ion-pairing dynamics (due to the bromide counterion), making it the mandatory choice for maximizing yields in standard aromatic benzoin condensations and sterically demanding intramolecular Stetter reactions [1].
In classic comparative procedures for synthesizing benzoins from aromatic aldehydes, the N-ethyl and N-methyl thiazolium derivatives significantly outperform the standard N-benzyl catalyst. While N-benzyl is restricted primarily to furoin synthesis, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide consistently provides high yields for a broader scope of aromatic and heterocyclic aldehydes [1].
| Evidence Dimension | Catalytic efficiency for non-furoin aromatic aldehydes |
| Target Compound Data | High conversion and yield (preferred catalyst class) |
| Comparator Or Baseline | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (suboptimal/low yield for general aromatic aldehydes) |
| Quantified Difference | Qualitative shift from reaction failure/low yield to optimal synthetic yield |
| Conditions | Base-catalyzed condensation in ethanol |
Procurement teams synthesizing standard aromatic benzoins must select the N-ethyl derivative to avoid the low yields associated with the N-benzyl catalyst.
For the synthesis of complex polyaromatic hydrocarbons via intramolecular Stetter reactions, thiazolium-core precatalysts are strictly required over newer NHC classes. Studies demonstrate that thiazolium precatalysts achieve up to 80% yield in these sequential cyclizations, whereas triazolium-based precatalysts are completely ineffective and imidazolium-based precursors yield only trace amounts of product [1].
| Evidence Dimension | Intramolecular Stetter cyclization yield |
| Target Compound Data | ~80% yield (thiazolium core) |
| Comparator Or Baseline | Triazolium and Imidazolium NHC precursors (<10% or 0% yield) |
| Quantified Difference | 80 percentage point increase in yield |
| Conditions | DBU base, acetonitrile, 90 °C |
Prevents buyers from wasting resources on expensive triazolium catalysts when the classic thiazolium core is chemically mandatory for specific π-extended cyclizations.
The combination of the N-ethyl substituent and the bromide counterion grants 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide excellent solubility in water and highly polar organic solvents like ethanol. This is a stark contrast to highly lipophilic N,N-diaryl imidazolium or bulky N-benzyl salts, which often require halogenated solvents (e.g., dichloromethane) to maintain a homogeneous catalytic cycle .
| Evidence Dimension | Solubility and phase behavior |
| Target Compound Data | Fully soluble in water and ethanol |
| Comparator Or Baseline | Bulky N-aryl/N-benzyl NHC precursors (require non-polar or halogenated solvents) |
| Quantified Difference | Enables 100% halogen-free solvent systems |
| Conditions | Standard room-temperature process chemistry |
Allows process chemists to design greener, scalable manufacturing routes using environmentally benign solvents without catalyst precipitation.
Where this compound is the right choice: Manufacturing 1,4-dicarbonyl compounds and complex active pharmaceutical ingredients (APIs) where the steric bulk of N-benzyl or triazolium catalysts prevents efficient Breslow intermediate formation [1].
Where this compound is the right choice: Industrial scale-up of benzoin condensations requiring environmentally benign solvents. Its high solubility in ethanol and water allows for the complete elimination of chlorinated solvents from the process workflow .
Where this compound is the right choice: Advanced materials research involving sequential one-pot Stetter/Paal-Knorr reactions to build extended π-systems, a transformation where non-thiazolium NHC precursors fundamentally fail[2].
Irritant